![molecular formula C23H17N3O2 B2772976 N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide CAS No. 1808832-47-4](/img/structure/B2772976.png)
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide, also known as CM-272, is a synthetic compound that belongs to the family of benzoquinoline carboxamides. CM-272 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide involves the inhibition of the enzyme Topoisomerase IIα, which is involved in DNA replication and cell division. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide binds to the active site of Topoisomerase IIα and prevents its activity, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has been shown to have anti-inflammatory effects. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide is its high selectivity for Topoisomerase IIα, which reduces the potential for off-target effects. However, N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Orientations Futures
Future research on N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and soluble analogs of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could improve its efficacy and expand its therapeutic potential. Finally, studies on the pharmacokinetics and toxicity of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide could provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide involves the reaction of 2-methoxybenzylamine with 2-cyano-3-(4-nitrophenyl)acrylic acid, followed by reduction and cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide.
Applications De Recherche Scientifique
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-28-21-11-5-4-9-18(21)20(14-24)26-23(27)19-13-15-7-2-3-8-16(15)17-10-6-12-25-22(17)19/h2-13,20H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZMRJAKBFNCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC3=CC=CC=C3C4=C2N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

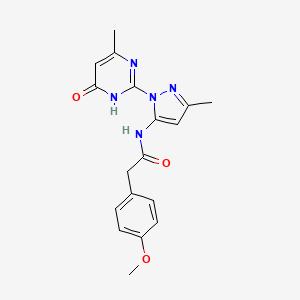
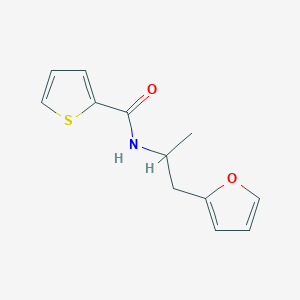
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)
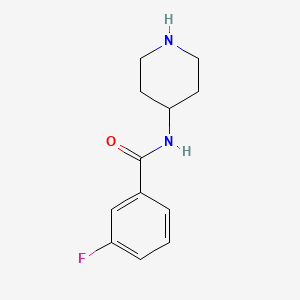
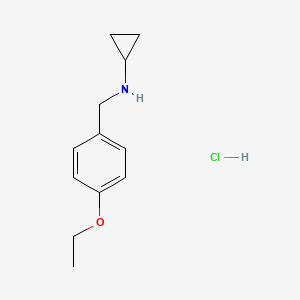
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
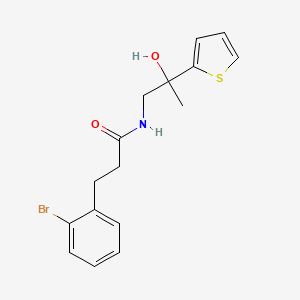
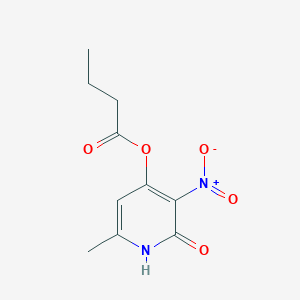

![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)